molecular formula C6H7F3O3 B1423886 Methyl 5,5,5-trifluoro-3-oxopentanoate CAS No. 915213-24-0

Methyl 5,5,5-trifluoro-3-oxopentanoate

Cat. No. B1423886
M. Wt: 184.11 g/mol
InChI Key: NIQRIYYEIXZIJI-UHFFFAOYSA-N
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Description

“Methyl 5,5,5-trifluoro-3-oxopentanoate” is a chemical compound with the CAS Number: 915213-24-0 . Its molecular weight is 184.11 and its IUPAC name is methyl 5,5,5-trifluoro-3-oxopentanoate .


Molecular Structure Analysis

The InChI code for “Methyl 5,5,5-trifluoro-3-oxopentanoate” is 1S/C6H7F3O3/c1-12-5 (11)2-4 (10)3-6 (7,8)9/h2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 5,5,5-trifluoro-3-oxopentanoate” is a liquid at room temperature . .

Scientific Research Applications

Green Solvent in Membrane Fabrication

Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, also known as Rhodiasolv® PolarClean, has been used as a green solvent in the preparation of poly(vinylidine fluoride) (PVDF) hollow fiber membranes. Its water solubility promotes a unique combination of phase separation processes during membrane formation, influencing the morphology, roughness, mechanical properties, and water permeability of the membranes (Hassankiadeh et al., 2015).

Mass Spectral Analysis in Complex Formation

Mass spectral analysis of Schiff bases derived from 1,1,1-trifluoro-2,4-pentanedione and their copper(II) and nickel(II) complexes, involving compounds similar to methyl 5,5,5-trifluoro-3-oxopentanoate, has been performed. This study provides insights into the fragmentation patterns and ligand-to-metal electron transfer in these complexes (Morris & Koob, 1985).

Biochemical Studies

In a biochemical context, the metabolism of compounds structurally similar to methyl 5,5,5-trifluoro-3-oxopentanoate, like 4-methyl-2-oxopentanoate, has been studied in rat pancreatic islets. These studies reveal insights into the compound's uptake, effect on islet-cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).

Synthesis of Nonproteinogenic Amino Acids

The synthesis and determination of the absolute configuration of nonproteinogenic amino acids, such as 5,5,5-trifluoroleucine, involving similar fluorinated compounds, have been reported. These synthetic approaches contribute to the field of medicinal chemistry and drug design (Weinges & Kromm, 1985).

Isotope Enrichment Analysis

A method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, suitable for isotope enrichment analysis, has been developed. This technique is crucial for studying metabolic disorders and has potential applications in pharmacokinetics and drug development (Schadewaldt, Wendel, & Hammen, 1996).

Stereoselective Syntheses

Stereoselective syntheses of fluorinated amino acids, starting from compounds like 4,4,4-trifluoro-3-methylbutanoic acid, have been achieved. These syntheses are crucial for developing novel pharmaceuticals and understanding the role of stereochemistry in biological activity (Pigza, Quach, & Molinski, 2009).

Safety And Hazards

“Methyl 5,5,5-trifluoro-3-oxopentanoate” is classified as a flammable liquid and vapour (H226). It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332). It also causes serious eye irritation (H319) .

properties

IUPAC Name

methyl 5,5,5-trifluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c1-12-5(11)2-4(10)3-6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQRIYYEIXZIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696143
Record name Methyl 5,5,5-trifluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5,5-trifluoro-3-oxopentanoate

CAS RN

915213-24-0
Record name Methyl 5,5,5-trifluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,5,5-trifluoro-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-dimethyl-[1,3]dioxane-4,6-dione (200 mg, 1.41 mmol), pyridine (0.125 ml, 1.55 mmol) and DMAP (344 mg, 2.81 mmol) in dichloromethane (10 ml), was added 3,3,3-trifluoro-propionyl chloride (0.16 ml, 1.55 mmol) at 0° C. The resulting reaction mixture was stirred under nitrogen for 1 h at 0° C. and then allowed to warm to room temperature and stirred for 2 h. Volatiles were removed under reduced pressure, and the crude residue was diluted with diethyl ether and washed with 1 N HCl. The organic layer was dried and concentrated to get the intermediate, which was diluted with 10 ml of methanol and refluxed for 5 h. Volatiles were removed under reduced pressure to afford the crude 5,5,5-trifluoro-3-oxo-pentanoic acid methyl ester (120 mg, 46%) as brown liquid which was used in the following step without further purification. FIA-MS: 183 (M−H)−.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.125 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
344 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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